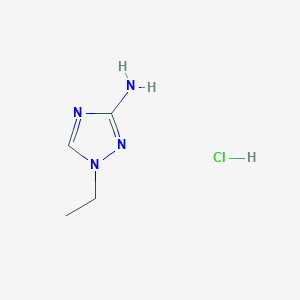
1,2-Difluoro-4-propan-2-ylsulfonylbenzene
Vue d'ensemble
Description
1,2-Difluoro-4-propan-2-ylsulfonylbenzene is a versatile chemical compound with the molecular formula C9H10F2O2S. It is characterized by the presence of two fluorine atoms and a propan-2-ylsulfonyl group attached to a benzene ring. This compound is used in various scientific research applications, including organic synthesis, drug development, and material science studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-propan-2-ylsulfonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions, such as the use of appropriate electrophiles and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may include the use of specialized equipment to ensure the reaction conditions are maintained, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-propan-2-ylsulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Difluoro-4-propan-2-ylsulfonylbenzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in material science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-propan-2-ylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
4-Propan-2-ylsulfonylbenzene: Lacks the fluorine atoms but contains the propan-2-ylsulfonyl group.
2,4-Difluorobenzenesulfonyl chloride: Contains both fluorine atoms and a sulfonyl chloride group.
Uniqueness
1,2-Difluoro-4-propan-2-ylsulfonylbenzene is unique due to the combination of its fluorine atoms and the propan-2-ylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various scientific applications.
Propriétés
IUPAC Name |
1,2-difluoro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-6(2)14(12,13)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWJZGUEHDWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride](/img/structure/B3103121.png)


![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)


![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)





